molecular formula C7H10Br2N2O B14091613 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide

3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide

Cat. No.: B14091613
M. Wt: 297.98 g/mol
InChI Key: JYKDCLMXGWMDKT-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by a fused ring system consisting of a pyridine ring and an oxazine ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide typically involves the condensation of a pyridine derivative with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine and an aldehyde in the presence of a catalyst such as SnCl4 or Me3SiCl to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyridine or oxazine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
  • 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-7-carboxaldehyde
  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Uniqueness

3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide is unique due to its specific ring structure and the presence of both pyridine and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H10Br2N2O

Molecular Weight

297.98 g/mol

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide

InChI

InChI=1S/C7H8N2O.2BrH/c1-2-8-5-6-7(1)10-4-3-9-6;;/h1-2,5,9H,3-4H2;2*1H

InChI Key

JYKDCLMXGWMDKT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=NC=C2.Br.Br

Origin of Product

United States

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